

# FINO2: Application Notes and Protocols for Inducing Ferroptosis in Cell Culture

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## Compound of Interest

Compound Name: *FINO2*

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## Abstract

**FINO2** is a potent and selective inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike other classical ferroptosis inducers, **FINO2** acts through a unique dual mechanism: it indirectly inactivates glutathione peroxidase 4 (GPX4) and directly oxidizes ferrous iron ( $\text{Fe}^{2+}$ ), leading to the accumulation of lethal lipid reactive oxygen species (ROS).[3][4] This document provides detailed protocols for the use of **FINO2** in cell culture to induce ferroptosis, along with methods for its quantification.

## Introduction

Ferroptosis is a non-apoptotic cell death pathway that has gained significant attention as a potential therapeutic strategy for various diseases, particularly cancer. **FINO2**, an endoperoxide-containing 1,2-dioxolane, has emerged as a valuable tool for studying ferroptosis due to its distinct mechanism of action.[3][4] It does not deplete glutathione (GSH), a key characteristic of class 1 ferroptosis inducers like erastin, nor does it directly inhibit GPX4 in the same manner as class 2 inducers like RSL3.[3][5] Instead, **FINO2**'s ability to both indirectly inhibit GPX4 function and directly oxidize iron provides a multi-pronged approach to initiating ferroptosis.[3][4][6] These characteristics make **FINO2** a valuable research tool for elucidating the molecular mechanisms of ferroptosis and for identifying novel therapeutic targets.

## Data Presentation

**Table 1: Recommended Working Concentrations and Incubation Times for FINO2**

Cell Line	FINO2 Concentration	Incubation Time	Outcome	Reference
HT-1080 (Fibrosarcoma)	10 $\mu$ M	24 hours	Cell Death	<a href="#">[3]</a> <a href="#">[6]</a>
HT-1080 (Fibrosarcoma)	10 $\mu$ M	6 hours	Lipid Peroxidation	<a href="#">[6]</a> <a href="#">[7]</a>
BJ-eLR (Cancer Cells)	Not specified	Not specified	Selective Ferroptosis	<a href="#">[3]</a>
BJ-hTERT (Non-cancerous)	Not specified	Not specified	Less Sensitive	<a href="#">[3]</a>

**Table 2: Effects of Inhibitors on FINO2-Induced Cell Death in HT-1080 Cells**

Inhibitor	Target	Concentration	Effect on FINO2-induced Death	Reference
Ferrostatin-1	Lipid ROS	2 $\mu$ M	Suppression	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Deferoxamine (DFO)	Iron Chelator	Not specified	Suppression	<a href="#">[3]</a>
Necroptosis Inhibitor	Necroptosis	Not specified	No Effect	<a href="#">[5]</a>
Apoptosis Inhibitor	Apoptosis	Not specified	No Effect	<a href="#">[5]</a>

## Experimental Protocols

### General Cell Culture and Maintenance

Successful experiments using **FINO2** require healthy and consistently maintained cell cultures. Adherent cell lines, such as HT-1080, are commonly used for **FINO2** studies.

#### Materials:

- Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (0.25%)
- Tissue culture flasks or plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Protocol:

- Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[8\]](#)
- Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency to maintain exponential growth.[\[9\]](#)
- To subculture, aspirate the growth medium and wash the cell monolayer with PBS.
- Add 2-3 mL of trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
- Centrifuge the cell suspension at 125 x g for 5 minutes.[\[10\]](#)
- Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.

## Induction of Ferroptosis with FINO2

This protocol describes the treatment of cells with **FINO2** to induce ferroptosis.

#### Materials:

- **FINO2** stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- Cells seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other downstream analyses)

#### Protocol:

- Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
- Prepare the desired final concentration of **FINO2** by diluting the stock solution in complete growth medium. A common final concentration for inducing cell death in HT-1080 cells is 10  $\mu$ M.[\[3\]](#)[\[6\]](#)
- Aspirate the old medium from the cells and replace it with the **FINO2**-containing medium.
- Include appropriate controls: a vehicle control (e.g., DMSO) and positive controls for ferroptosis (e.g., erastin or RSL3) if desired.
- To confirm ferroptosis, co-treat cells with **FINO2** and a ferroptosis inhibitor like ferrostatin-1 (2  $\mu$ M) or an iron chelator like deferoxamine (DFO).[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Incubate the cells for the desired period (e.g., 24 hours for cell viability assays or 6 hours for lipid peroxidation analysis).[\[6\]](#)[\[7\]](#)

## Assessment of Cell Viability

Cell viability can be assessed using various methods, such as the trypan blue exclusion assay or commercially available kits (e.g., CellTiter-Glo®).

#### Materials:

- Trypan blue solution (0.4%)
- Hemocytometer or automated cell counter

- Microscope

Protocol (Trypan Blue Exclusion):

- Following **FINO2** treatment, collect the cells by trypsinization.
- Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
- Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
- Incubate for 1-2 minutes at room temperature.
- Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
- Calculate the percentage of viable cells.

## Measurement of Lipid Peroxidation

Lipid peroxidation is a hallmark of ferroptosis. It can be measured using fluorescent probes like C11-BODIPY 581/591 or by quantifying byproducts like malondialdehyde (MDA) using a TBARS assay.

Materials for C11-BODIPY Staining:

- C11-BODIPY 581/591 probe
- Flow cytometer or fluorescence microscope

Protocol (C11-BODIPY Staining):

- Treat cells with **FINO2** for 6 hours.[\[6\]](#)[\[7\]](#)
- During the last 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe to the culture medium at the manufacturer's recommended concentration.
- Harvest the cells and wash them with PBS.

- Resuspend the cells in PBS for analysis.
- Analyze the cells by flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.

Materials for TBARS Assay:

- TBARS Assay Kit (e.g., Cayman Chemical #700870)[3]
- Cell lysate

Protocol (TBARS Assay):

- Treat approximately 20 million HT-1080 cells with 10  $\mu$ M **FINO2** for 6 hours.[3]
- Harvest the cells and prepare cell lysates according to the manufacturer's protocol.
- Perform the TBARS assay following the kit's instructions to measure the levels of MDA, a byproduct of lipid peroxidation.

## Measurement of Glutathione (GSH) Levels

**FINO2** is known not to deplete cellular GSH levels. This can be confirmed using a commercially available GSH/GSSG ratio detection assay kit.

Materials:

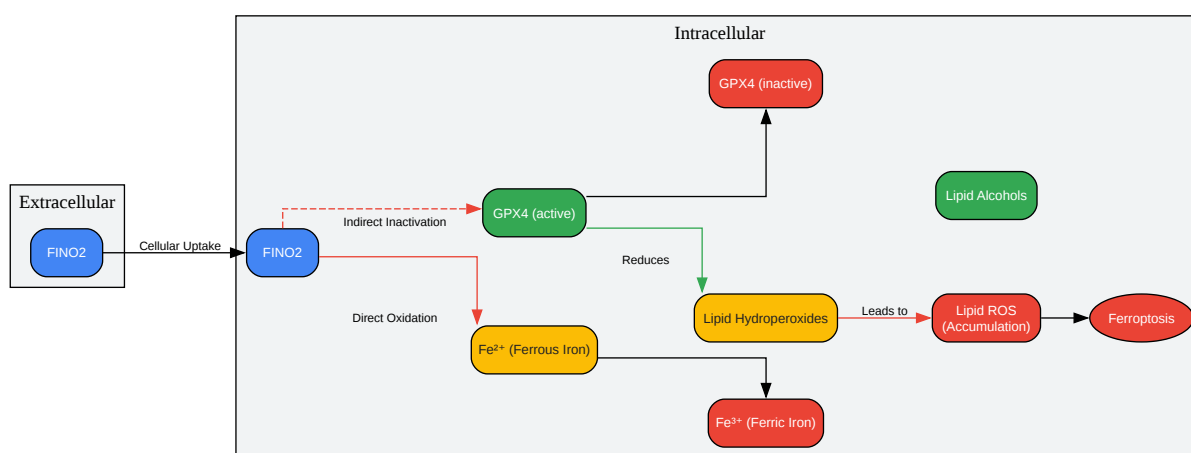
- GSH/GSSG Ratio Detection Assay Kit (e.g., Abcam #ab138881)[3][6]
- Cell lysate

Protocol:

- Treat cells with **FINO2** for the desired time.
- Harvest the cells and prepare lysates.
- Follow the manufacturer's protocol to measure the levels of GSH and GSSG.

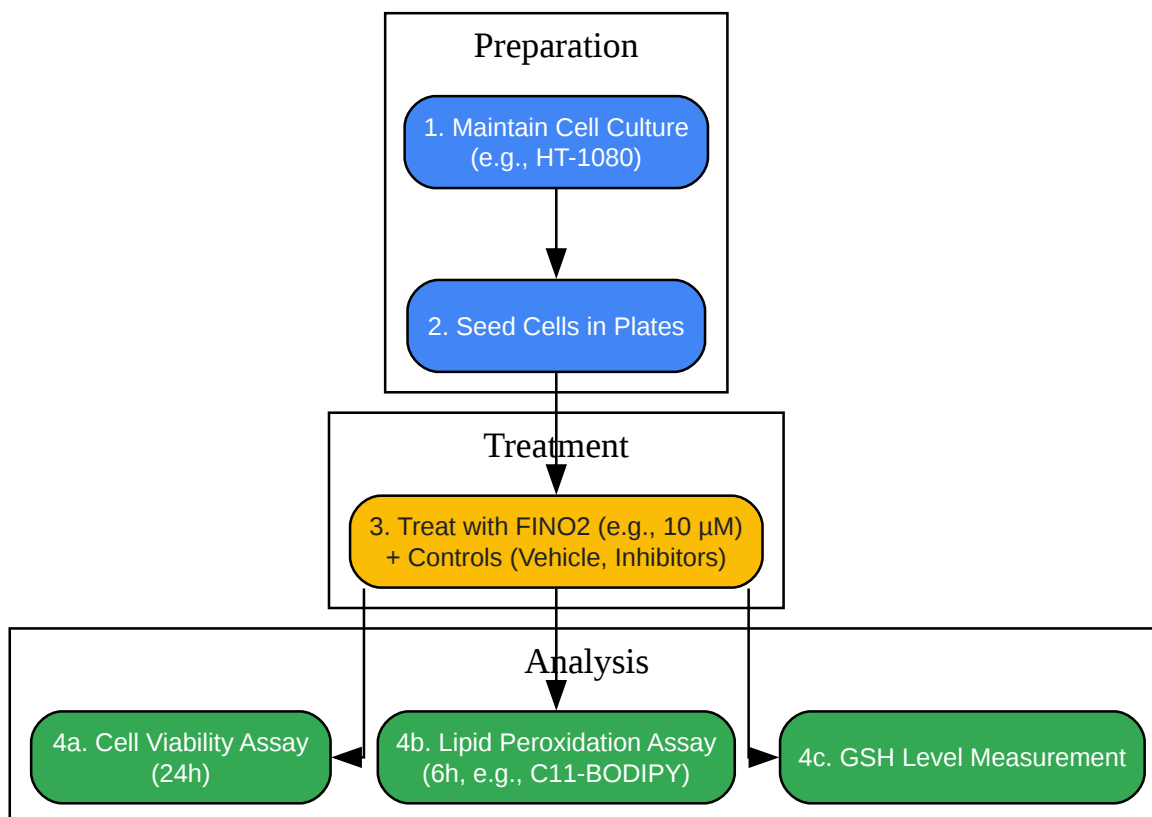
- **FINO2**-treated cells are expected to show no significant decrease in GSH levels compared to vehicle-treated cells.[3]

## Visualizations



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Caption: Mechanism of **FINO2**-induced ferroptosis.



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Caption: Experimental workflow for studying **FINO2** in cell culture.

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